molecular formula C6H12NO5P B1234749 Cgp 40116 CAS No. 116049-53-7

Cgp 40116

Cat. No.: B1234749
CAS No.: 116049-53-7
M. Wt: 209.14 g/mol
InChI Key: BDYHNCZIGYIOGJ-XWCPEMDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CGP-40116 involves the preparation of (E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of CGP-40116 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, precise control of reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: CGP-40116 primarily undergoes the following types of reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

CGP-40116 exerts its effects by competitively inhibiting NMDA receptors, which are involved in synaptic transmission and plasticity. By blocking these receptors, CGP-40116 prevents the excessive influx of calcium ions that can lead to neuronal damage. This mechanism is particularly relevant in conditions such as ischemic brain injury, where overactivation of NMDA receptors contributes to cell death .

Comparison with Similar Compounds

Uniqueness of CGP-40116: CGP-40116 is unique due to its high potency and selectivity for NMDA receptors. Unlike some other NMDA receptor antagonists, it has been shown to provide neuroprotection without significantly impairing cognitive functions, making it a promising candidate for therapeutic applications .

Properties

CAS No.

116049-53-7

Molecular Formula

C6H12NO5P

Molecular Weight

209.14 g/mol

IUPAC Name

(E,2R)-2-amino-4-methyl-5-phosphonopent-3-enoic acid

InChI

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+/t5-/m1/s1

InChI Key

BDYHNCZIGYIOGJ-XWCPEMDWSA-N

SMILES

CC(=CC(C(=O)O)N)CP(=O)(O)O

Isomeric SMILES

C/C(=C\[C@H](C(=O)O)N)/CP(=O)(O)O

Canonical SMILES

CC(=CC(C(=O)O)N)CP(=O)(O)O

Synonyms

2-amino-4-methyl-5-phosphono-3-pentenoic acid
2-amino-4-methyl-5-phosphono-3-pentenoic acid, (E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, E(+-)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, R-(E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, S-(E)-isomer
4-methyl-APPA
CGP 37849
CGP 40017
CGP 40116
CGP-37849
CGP-40017
CGP-40116
CGP40.116

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.